![molecular formula C10H17NO5 B162362 (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 135042-12-5](/img/structure/B162362.png)
(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
“(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is an organic compound . The compound is stored in a sealed, dry environment at 2-8°C . It’s a solid substance .
Synthesis Analysis
The synthesis of this compound involves the use of “this compound” as the starting material . The absolute configuration is assigned in accord with that of the starting material .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.28 . It’s a solid substance and is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Antioxidant and Biological Activities
Carboxylic acids, including structurally related compounds to (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, are known for their significant biological activities. A study by Godlewska-Żyłkiewicz et al. (2020) reviewed the antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids derived from plants, demonstrating that structural differences among these compounds can significantly impact their bioactivity. Rosmarinic acid, a related compound, exhibited the highest antioxidant activity among those studied, suggesting the potential of structurally similar compounds for antioxidant applications (Godlewska-Żyłkiewicz et al., 2020).
Catalytic and Synthetic Applications
The catalytic non-enzymatic kinetic resolution (KR) of racemic substrates to afford enantiopure compounds is a significant area in asymmetric synthesis. A review by Pellissier (2011) covered the principal developments in catalytic non-enzymatic KR, highlighting the importance of chiral catalysts in achieving high enantioselectivity and yield. This review underscores the relevance of carboxylic acid derivatives in catalytic processes, pointing to the potential application of compounds like this compound in asymmetric organic synthesis (Pellissier, 2011).
Biodegradation and Environmental Impact
Carboxylic acids, due to their structural diversity, play a significant role in biodegradation and environmental processes. A review by Djas and Henczka (2018) discussed the efficiency of carboxylic acid extraction from aqueous solutions using organic solvents and supercritical fluids, emphasizing the environmental significance of these compounds. The review highlighted the potential of supercritical CO2 as an environmentally friendly solvent for carboxylic acid recovery, which could have implications for the sustainable processing and environmental impact of compounds like this compound (Djas & Henczka, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
N-Boc-cis-4-Hydroxy-D-proline is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .
Mode of Action
In the context of ADCs, N-Boc-cis-4-Hydroxy-D-proline acts as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it serves as an alkyl chain-based linker connecting the ligand for the E3 ubiquitin ligase and the target protein .
Biochemical Pathways
The biochemical pathways affected by N-Boc-cis-4-Hydroxy-D-proline are dependent on the specific ADC or PROTAC in which it is used. In general, ADCs deliver cytotoxic drugs to cancer cells, leading to cell death . PROTACs, on the other hand, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of N-Boc-cis-4-Hydroxy-D-proline, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely dependent on the specific ADC or PROTAC in which it is incorporated. As a linker, it may influence the stability, solubility, and overall bioavailability of the ADC or PROTAC .
Result of Action
The result of N-Boc-cis-4-Hydroxy-D-proline’s action is the successful delivery of a cytotoxic drug to a target cell in the case of ADCs, or the degradation of a target protein in the case of PROTACs . This can lead to cell death in cancer cells or modulation of cellular processes, respectively.
Action Environment
The action environment can greatly influence the efficacy and stability of N-Boc-cis-4-Hydroxy-D-proline. Factors such as pH, temperature, and the presence of other biomolecules can affect the stability of the ADC or PROTAC, and thus the effectiveness of the compound .
properties
IUPAC Name |
(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350921 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135042-12-5 | |
Record name | N-Boc-4-hydroxy-D-proline, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135042125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D-c-4-Hydroxyproline  | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BOC-4-HYDROXY-D-PROLINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I467853HPL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of the absolute configuration of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid?
A1: The absolute configuration of a chiral molecule dictates its three-dimensional arrangement in space. This is particularly important in biological systems where molecules interact with each other in a stereospecific manner. While the abstract doesn't detail the specific biological applications of this compound, it does state that the absolute configuration of this compound was confirmed based on its starting material, this compound []. This suggests that maintaining the stereochemistry at those specific chiral centers was important for the intended use of the compound, even if that use is not explicitly stated.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.